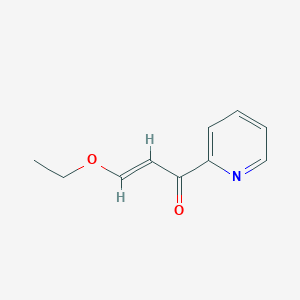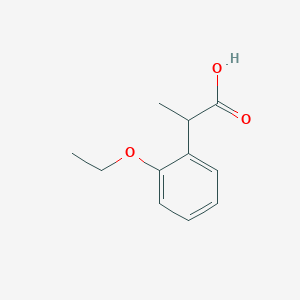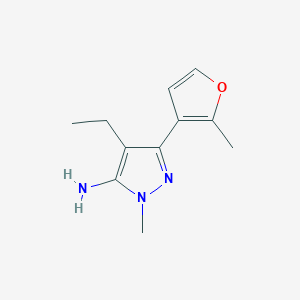![molecular formula C8H16N2O B13540403 (4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine CAS No. 1807919-95-4](/img/structure/B13540403.png)
(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine: is a chiral compound belonging to the class of morpholine derivatives. This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a morpholine ring. The presence of a methyl group at the 4-position adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-amino alcohols with suitable electrophiles, followed by cyclization to form the desired morpholine ring . The reaction conditions often include the use of catalysts such as palladium or iron, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for scalable production. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .
Applications De Recherche Scientifique
rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- rac-(4aR,8aS)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine
- rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine
- rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine
Comparison: Compared to these similar compounds, rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine is unique due to the presence of the methyl group at the 4-position. This structural difference can influence its chemical reactivity, biological activity, and overall properties, making it distinct in its applications and effects .
Propriétés
Numéro CAS |
1807919-95-4 |
|---|---|
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
(4aS,8aR)-4-methyl-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C8H16N2O/c1-10-4-5-11-8-2-3-9-6-7(8)10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
PDUWHSJPAWBJMF-JGVFFNPUSA-N |
SMILES isomérique |
CN1CCO[C@H]2[C@@H]1CNCC2 |
SMILES canonique |
CN1CCOC2C1CNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


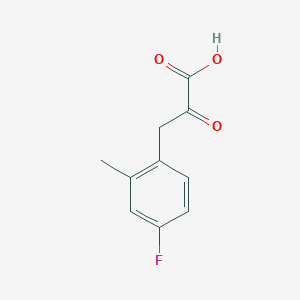
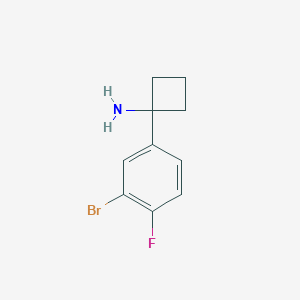
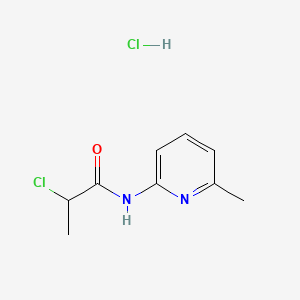
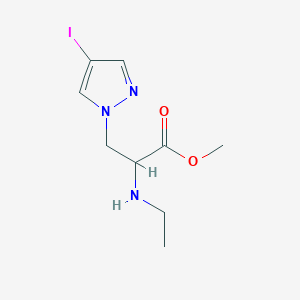
![7-Amino-5-azaspiro[2.4]heptan-6-one](/img/structure/B13540337.png)
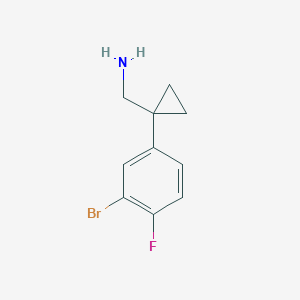
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13540351.png)

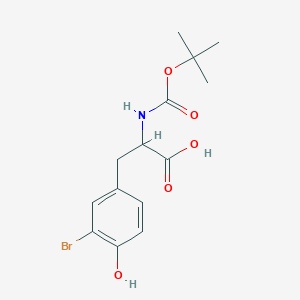
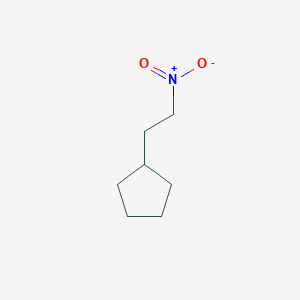
![6-Methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13540374.png)
